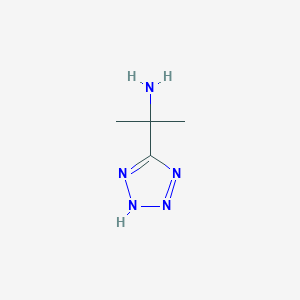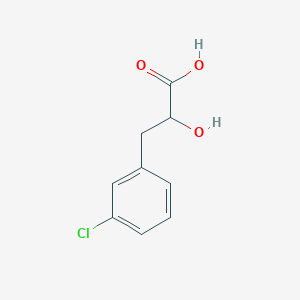
3-(3-Chlorophenyl)-2-hydroxypropanoic acid
Overview
Description
3-(3-Chlorophenyl)-2-hydroxypropanoic acid is an organic compound . It is also known as 3-(3-Chlorophenyl)propionic acid . The molecular formula of this compound is C9H9ClO2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate involves transformation into N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides and methyl-2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino]alkanoates via DCC and azide by the reaction with amines and amino acid esters .Molecular Structure Analysis
The molecular structure of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid can be analyzed using various techniques. For instance, the compound (Z)-3-(3-chlorophenyl)-2-phenyl acrylic acid, which has a similar structure, crystallizes in the monoclinic space group P21 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid include a molecular weight of 184.62 . It is a solid substance with a melting point of 72-76 °C .Scientific Research Applications
Green Chemistry and Environmental Applications
3-Hydroxypropanoic acid (3-HP), related to the chemical structure of interest, is recognized for its value as a platform chemical with numerous industrial applications. It serves as a precursor in the production of chemicals such as acrylic acid and derivatives used in bioplastic production. Advances in metabolic engineering and synthetic biology have improved bio-production methods, aiming for industrially relevant yields (C. Jers et al., 2019). Additionally, the catalytic chemical methods provide eco-sustainable processes leading to 3-HP, highlighting the potential of green chemistry in synthesizing valuable chemical building blocks (C. Pina et al., 2011).
Antimicrobial Agents
Research into novel antibacterial agents has led to the synthesis of derivatives incorporating the chlorophenyl group. One study demonstrated the synthesis of 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones, evaluated for antibacterial efficacy against both gram-negative and gram-positive bacteria, showcasing the antimicrobial potential of such compounds (Javed Sheikh et al., 2009).
Synthesis of Novel Compounds
The research also includes the synthesis of enantiomerically pure 3-aryloxy-2-hydroxypropanoic acids, serving as intermediate products in the synthesis of nonracemic 4-aminochroman-3-ols. This indicates the compound's role in creating complex molecules with potential applications in drug development and other areas (Z. A. Bredikhina et al., 2014).
Crystal Structure Analysis
Further insights into the structural properties of related compounds are provided by the crystal structures of β-halolactic acids, including 3-chloro-2-hydroxypropanoic acid. The study of these structures reveals differing hydrogen bonding patterns, contributing to our understanding of the molecular interactions and stability of such compounds (Matthew N. Gordon et al., 2022).
Safety And Hazards
properties
IUPAC Name |
3-(3-chlorophenyl)-2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPLLXQULCUYHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-2-hydroxypropanoic acid | |
CAS RN |
139546-79-5 | |
| Record name | 3-(3-chlorophenyl)-2-hydroxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



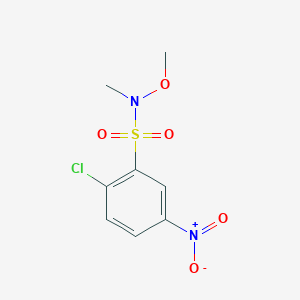

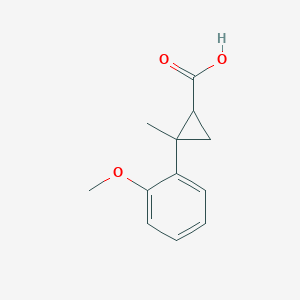
![3-Ethoxyspiro[3.3]heptan-1-amine](/img/structure/B1455845.png)
![Methyl 2-{4-hydroxy-1-[(5-methyl-2-furyl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1455847.png)
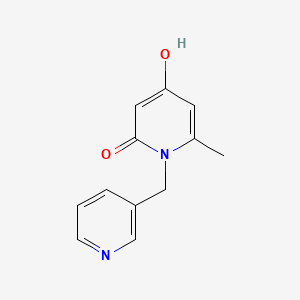
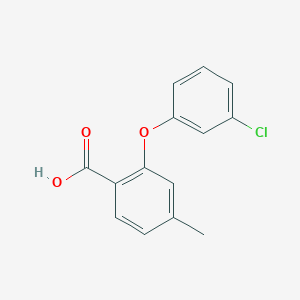

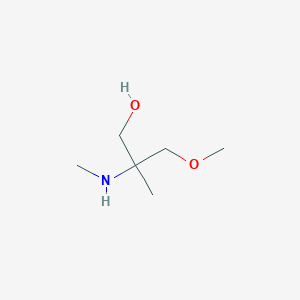
![Carbamic acid, [(4-methoxyphenyl)methoxy]-, 1,1-dimethylethyl ester](/img/structure/B1455858.png)


![3-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1455861.png)
